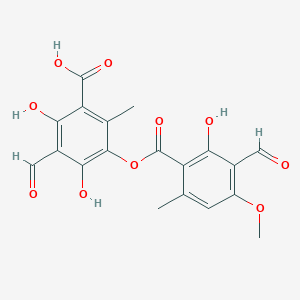

Epitheaflagallin 3-O-gallate

Vue d'ensemble

Description

Synthesis Analysis

ETFGg is synthesized enzymatically from epigallocatechin (EGC) and epigallocatechin gallate (EGCg), respectively, in green tea extract via laccase oxidation in the presence of gallic acid. This process transforms the green tea catechins into ETFGg and other polymerized catechin derivatives, mirroring the natural fermentation processes that produce oolong and black teas. Various basidiomycetes and fungi have been screened to find suitable laccases for ETFGg production, with Hericium coralloides identified as a notable source due to its effective laccase production (Itoh et al., 2017; Itoh et al., 2016).

Molecular Structure Analysis

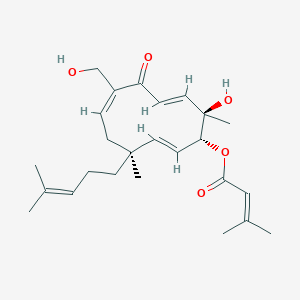

The molecular structure of ETFGg has been elucidated through various analytical techniques, including 1H/13C NMR, MALDI-TOF/high resolution MS, and UV–visible absorption spectral analyses. These methods have confirmed the structural identity of ETFGg, distinguishing it from its precursor compounds and highlighting its unique polyphenolic structure (Itoh et al., 2007).

Chemical Reactions and Properties

ETFGg's chemical properties, particularly its interaction with enzymes and other substrates, are crucial for its synthesis and functional attributes. The enzymatic process involving laccase catalyzes the conversion of green tea catechins in the presence of gallic acid, leading to the production of ETFGg. This process highlights the compound's role in the enzymatic oxidation and polymerization of catechins, contributing to its physiological functions and potential health benefits (Matsuo et al., 2009).

Physical Properties Analysis

While specific studies detailing the physical properties of ETFGg, such as solubility, melting point, and crystallinity, are not directly addressed in the available literature, the compound's synthesis and molecular structure analysis suggest it shares characteristics common to polyphenols, including high solubility in water and alcohol, which are essential for its functional applications in food and health sectors.

Chemical Properties Analysis

The chemical properties of ETFGg, including its antioxidative activity and ability to inhibit various enzymes, underline its potential as a functional food material. These properties are a direct consequence of its unique molecular structure, which allows for versatile physiological functions, including inhibitory effects on pancreatic lipase and matrix metalloproteinases, contributing to its anti-obesity and anti-periodontal disease activities (Itoh et al., 2017).

Applications De Recherche Scientifique

Enzymatic Synthesis and Functional Characterization

- Source: Functional Characterization of Epitheaflagallin 3-O-Gallate Generated in Laccase-Treated Green Tea Extracts in the Presence of Gallic Acid (Itoh et al., 2017)

- Summary: this compound (ETFGg), a minor polyphenol in black tea, is synthesized from epigallocatechin gallate (EGCg) in green tea extract via laccase oxidation. This process results in the transformation of green tea extract constituents, with higher concentrations of ETFGg. The study found that ETFGg exhibits diverse physiological functions, including antioxidative activity, pancreatic lipase inhibition, and inhibitory effects on Streptococcus sorbinus glycosyltransferase. It also impacts matrix metalloprotease-1 and -3 activities and their synthesis by human gingival fibroblasts. The inhibitory effects of ETFGg are consistent with docking simulations, making ETFGg and laccase-treated green tea extracts containing ETFGg promising for functional food applications, particularly in antiobesity and antiperiodontal disease activities.

Cloning of Laccase Gene for ETFGg Production

- Source: Characterization and cloning of laccase gene from Hericium coralloides NBRC 7716 suitable for production of this compound (Itoh et al., 2016)

- Summary: This study focuses on identifying a suitable laccase for the production of ETFGg. The research identified an extracellular laccase from Hericium coralloides NBRC 7716 that effectively produces ETFGg. The enzyme, Lcc2, is distinct from laccases isolated from fruiting bodies of Hericium. It has broad substrate specificity, including the ability to oxidize phenolic substrates. The full-length lcc2 gene was obtained, and the recombinant laccase produced similar levels of ETFGg as the native enzyme. This discovery could facilitate the production of ETFGg for various applications.

Enzymatic Conversion in Green Tea Extract

- Source: Laccase-catalyzed conversion of green tea catechins in the presence of gallic acid to epitheaflagallin and this compound (Itoh et al., 2007)

- Summary: The study explored the enzymatic oxidation of green tea extract containing catechins with gallic acid using laccase to enhance its function as a food material. This process led to the formation of epitheaflagallin and this compound. The methodology used in this study provides a way to convert catechin derivatives in green tea into different compounds, potentially enhancing the extract's functional properties.

General Information on Epitheaflagallins

- Source: Tannins and Related Compouns. XXXVI. : Isolation and Structures of Theaflagallins, New Red Pigments from Black Tea (Nonaka et al., 1986)

- Summary: This early research on black tea polyphenols led to the isolation of new red pigments, including spitheaflagallin 3-O-gallate and epitheaflagallin. These compounds were identified as unusual benzotropolones formed by oxidative condensation of gallic acid with gallocatechins, contributing to the understanding of theaflagallins' structure and formation.

Mécanisme D'action

Epitheaflagallin 3-O-gallate (ETFGg) is a minor polyphenol found in black tea extract . It exhibits versatile physiological functions both in vivo and in vitro .

Target of Action

The primary targets of ETFGg are matrix metalloproteases (MMPs) , specifically MMP-1 and MMP-3 . These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in various physiological and pathological conditions.

Mode of Action

ETFGg interacts with its targets, MMP-1 and MMP-3, by inhibiting their activity and synthesis . This interaction results in the suppression of the degradation of the extracellular matrix, thereby affecting various physiological processes.

Biochemical Pathways

The inhibition of MMPs by ETFGg affects several biochemical pathways. It exhibits antioxidative activity, inhibits pancreatic lipase, and inhibits Streptococcus sorbinus glycosyltransferase . These actions result in a variety of downstream effects, including the potential for anti-obesity and anti-periodontal disease activities .

Result of Action

The molecular and cellular effects of ETFGg’s action include antioxidative activity, inhibition of pancreatic lipase, and inhibition of Streptococcus sorbinus glycosyltransferase . These effects could potentially lead to anti-obesity and anti-periodontal disease activities .

Action Environment

The action, efficacy, and stability of ETFGg can be influenced by various environmental factors. For instance, the presence of gallic acid in green tea extract can enhance the enzymatic synthesis of ETFGg . Additionally, the physiological environment, such as pH and temperature, may also affect the stability and activity of ETFGg.

Propriétés

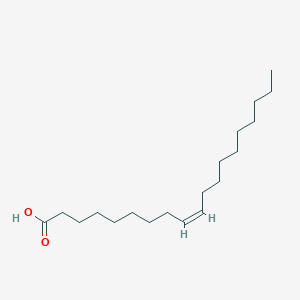

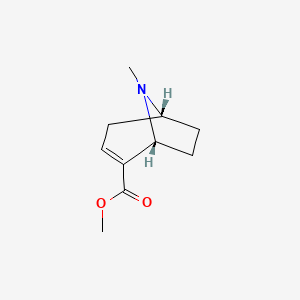

IUPAC Name |

[5,7-dihydroxy-2-(2,3,4,5-tetrahydroxy-6-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O13/c28-12-6-14(29)13-8-20(40-27(38)11-4-15(30)22(34)16(31)5-11)26(39-19(13)7-12)10-1-9-2-18(33)24(36)25(37)21(9)23(35)17(32)3-10/h1-7,20,26,28-31,33-34,36-37H,8H2,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGRMMSVGCHWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epitheaflagallin 3-O-gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

102067-92-5 | |

| Record name | Epitheaflagallin 3-O-gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 220 °C | |

| Record name | Epitheaflagallin 3-O-gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: What are the potential health benefits of Epitheaflagallin 3-O-gallate (ETFGg)?

A1: Research suggests ETFGg displays several promising physiological functions. It exhibits:

- Antioxidative activity: ETFGg can neutralize harmful free radicals. []

- Pancreatic lipase inhibition: This suggests potential anti-obesity effects by interfering with fat digestion. []

- Streptococcus sorbinus glycosyltransferase inhibition: This may have implications for managing blood sugar levels. []

- Matrix metalloproteinase (MMP) inhibition: ETFGg inhibits MMP-1, MMP-3, and MT1-MMP activity, pointing to potential anti-periodontal disease and anti-cancer applications. [, ]

Q2: How does this compound (ETFGg) exert its inhibitory effects at the molecular level?

A: While the exact mechanisms are still under investigation, docking simulations indicate that ETFGg's inhibitory effects stem from its ability to directly interact with its target enzymes or non-catalytic proteins. This binding interaction disrupts the normal function of the target, leading to the observed inhibitory effects. [] For example, in the case of MT1-MMP, ETFGg directly inhibits its activity, consequently hindering the activation of MMP-2, a key player in angiogenesis and tumor progression. []

Q3: Are there any ongoing research efforts to develop this compound (ETFGg) for therapeutic applications?

A: While research is still in its early stages, studies are exploring the potential of ETFGg as a therapeutic agent, particularly for anti-cancer treatments. [] Further investigations are crucial to fully understand its mechanisms of action, safety profile, and potential for clinical use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.